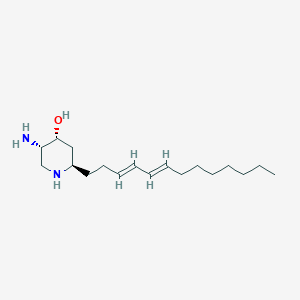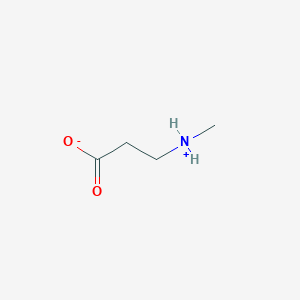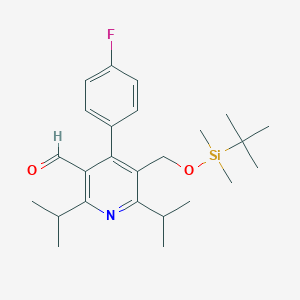
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde
Descripción general
Descripción
Complex organic compounds involving tert-butyl, dimethylsilyl, diisopropyl, fluorophenyl, and pyridine groups are of significant interest in organic chemistry due to their diverse applications in synthesis, pharmaceuticals, and material science. These compounds often exhibit unique physical and chemical properties, making them valuable for various chemical reactions and as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of tert-butyl and pyridine-containing compounds has been explored through reactions involving key intermediates like 5-(hydroxymethyl)-2-furaldehyde and amino acids under specific conditions to achieve desired structural features (Villard, Robert, Blank, Bernardinelli, Soldo, & Hofmann, 2003).
Molecular Structure Analysis
X-ray crystallography and computational methods like Density Functional Theory (DFT) analyses are commonly used to characterize the molecular and crystal structure of these compounds. These analyses reveal the conformation, intramolecular hydrogen bonding, and electronic structure, which are crucial for understanding the compound's reactivity and properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves various reactions, including Suzuki cross-coupling, which is utilized for creating bonds between different aromatic compounds. This type of reaction is facilitated by catalysts and specific conditions to yield products with high precision and efficiency (Wang, Peizhong, Jili, Zheng, Suying, & Bai, 2014).
Aplicaciones Científicas De Investigación
Catalytic Applications
Compounds similar to the one mentioned have been explored for their roles in catalysis. For example, certain pyridine derivatives have been utilized in Pd-complex catalyzed Suzuki cross-coupling reactions, demonstrating their utility in creating complex organic molecules with high yield and easy product separation under specific conditions (Wang et al., 2014) Wang et al., 2014. These findings indicate the potential of such compounds in facilitating efficient organic synthesis.
Synthesis and Characterization
Research into the synthesis and characterization of related compounds has provided insights into the development of novel organic molecules. For instance, the synthesis of poly(pyridine-imide)s with tert-butyl substituents has been achieved, showcasing these compounds' good solubility and thermal stability, which could be beneficial for applications in materials science (Lu et al., 2014) Lu et al., 2014. These attributes make them candidates for use in high-performance polymers.
Molecular Structure Studies
Studies on the molecular and crystal structure of certain derivatives reveal the importance of intramolecular hydrogen bonding and its impact on the stability and reactivity of these compounds (Çolak et al., 2021) Çolak et al., 2021. Such analyses are crucial for understanding the behavior of these molecules in various chemical reactions and could guide the design of new compounds with desired properties.
Organic Synthesis
The versatility of related pyridine compounds in organic synthesis is further demonstrated through their involvement in reactions leading to the synthesis of complex molecules such as chromones and furanones in environmentally friendly conditions, indicating their potential in green chemistry (Mehrparvar et al., 2014) Mehrparvar et al., 2014.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36FNO2Si/c1-16(2)23-20(14-28)22(18-10-12-19(26)13-11-18)21(24(27-23)17(3)4)15-29-30(8,9)25(5,6)7/h10-14,16-17H,15H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMBYBAVJWUVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36FNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)
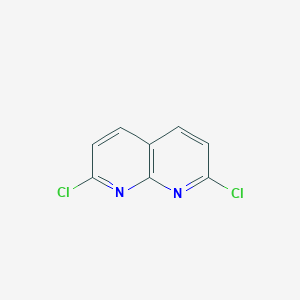
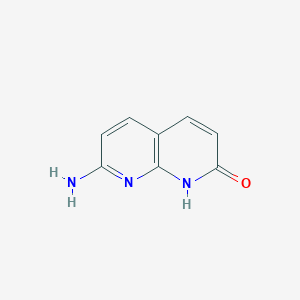
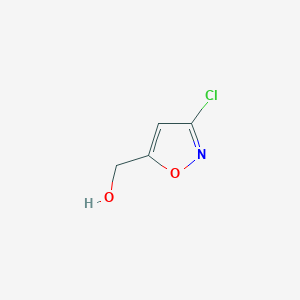
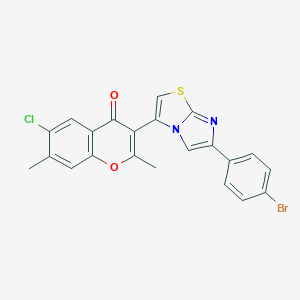
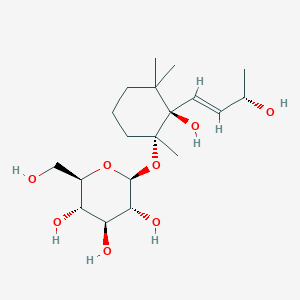
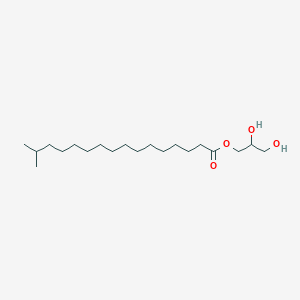
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)
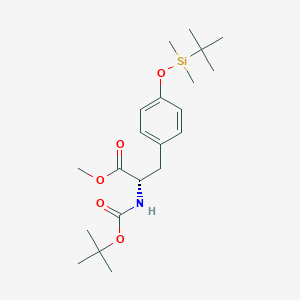
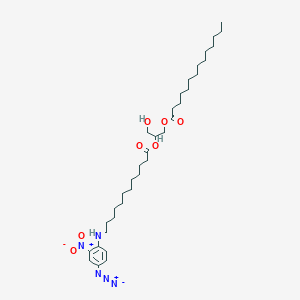
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
